Cas no 2138272-95-2 (5-bromo-2-methyl-7-(propan-2-yl)-1,2,4triazolo1,5-apyridine)

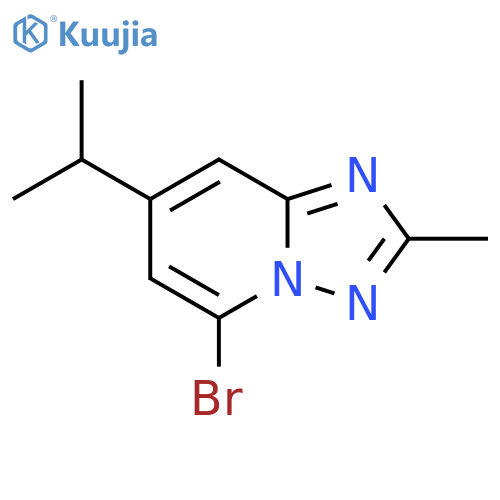

2138272-95-2 structure

商品名:5-bromo-2-methyl-7-(propan-2-yl)-1,2,4triazolo1,5-apyridine

5-bromo-2-methyl-7-(propan-2-yl)-1,2,4triazolo1,5-apyridine 化学的及び物理的性質

名前と識別子

-

- 5-bromo-2-methyl-7-(propan-2-yl)-1,2,4triazolo1,5-apyridine

- 5-bromo-2-methyl-7-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine

- 2138272-95-2

- EN300-1104665

-

- インチ: 1S/C10H12BrN3/c1-6(2)8-4-9(11)14-10(5-8)12-7(3)13-14/h4-6H,1-3H3

- InChIKey: WXWICRNCTSATNX-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC(=CC2=NC(C)=NN21)C(C)C

計算された属性

- せいみつぶんしりょう: 253.02146g/mol

- どういたいしつりょう: 253.02146g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 210

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 30.2Ų

5-bromo-2-methyl-7-(propan-2-yl)-1,2,4triazolo1,5-apyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1104665-5g |

5-bromo-2-methyl-7-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine |

2138272-95-2 | 95% | 5g |

$2152.0 | 2023-10-27 | |

| Enamine | EN300-1104665-0.25g |

5-bromo-2-methyl-7-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine |

2138272-95-2 | 95% | 0.25g |

$683.0 | 2023-10-27 | |

| Enamine | EN300-1104665-0.05g |

5-bromo-2-methyl-7-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine |

2138272-95-2 | 95% | 0.05g |

$624.0 | 2023-10-27 | |

| Enamine | EN300-1104665-1.0g |

5-bromo-2-methyl-7-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine |

2138272-95-2 | 1g |

$743.0 | 2023-06-10 | ||

| Enamine | EN300-1104665-0.1g |

5-bromo-2-methyl-7-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine |

2138272-95-2 | 95% | 0.1g |

$653.0 | 2023-10-27 | |

| Enamine | EN300-1104665-0.5g |

5-bromo-2-methyl-7-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine |

2138272-95-2 | 95% | 0.5g |

$713.0 | 2023-10-27 | |

| Enamine | EN300-1104665-2.5g |

5-bromo-2-methyl-7-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine |

2138272-95-2 | 95% | 2.5g |

$1454.0 | 2023-10-27 | |

| Enamine | EN300-1104665-10g |

5-bromo-2-methyl-7-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine |

2138272-95-2 | 95% | 10g |

$3191.0 | 2023-10-27 | |

| Enamine | EN300-1104665-1g |

5-bromo-2-methyl-7-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine |

2138272-95-2 | 95% | 1g |

$743.0 | 2023-10-27 | |

| Enamine | EN300-1104665-5.0g |

5-bromo-2-methyl-7-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine |

2138272-95-2 | 5g |

$2152.0 | 2023-06-10 |

5-bromo-2-methyl-7-(propan-2-yl)-1,2,4triazolo1,5-apyridine 関連文献

-

Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

2138272-95-2 (5-bromo-2-methyl-7-(propan-2-yl)-1,2,4triazolo1,5-apyridine) 関連製品

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量